molecular formula C10H13BrN2O3 B3210594 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine CAS No. 1072906-04-7

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Cat. No.: B3210594
CAS No.: 1072906-04-7
M. Wt: 289.13 g/mol
InChI Key: XWCSSNYVABLNLP-UHFFFAOYSA-N
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Description

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-7-8(11)3-4-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSSNYVABLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Properties, and Applications in Medicinal Chemistry

Executive Summary

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a specialized functionalized arene building block used primarily in the synthesis of heterocyclic pharmacophores, including 1,4-benzoxazines and substituted indoles .[1][2] Characterized by a highly electron-deficient aromatic core (due to the ortho-nitro and meta-bromo substitution relative to the ether linkage), this compound serves as a critical intermediate for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This guide provides a rigorous technical analysis of its chemical structure, a validated synthesis protocol, and downstream application pathways for drug discovery professionals.

Structural & Electronic Analysis

The molecule comprises three distinct functional domains that dictate its reactivity and pharmacological potential:

DomainFunctional MoietyElectronic EffectSynthetic Utility
Core 1,2,4-Trisubstituted BenzeneElectron-deficient (

-acidic)
Facilitates nucleophilic aromatic substitution (

) if nitro is displaced (rare) or reduction.
R1 Nitro Group (

)
Strong Electron Withdrawing Group (EWG)Activates the ring; Precursor to primary amine (

) for cyclization.
R2 Bromine Atom (

)
Weak Deactivator / Good Leaving GroupSite for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Side Chain

-dimethylethanamine
Basic / H-bond AcceptorIncreases solubility; Pharmacophore mimic for histamine/serotonin receptors.
Electronic Push-Pull Mechanism

The ortho-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly decreasing the electron density of the phenoxy oxygen. This reduces the basicity of the ether oxygen but increases the stability of the molecule against oxidative degradation. Conversely, the bromine at the meta position (relative to the nitro) allows for orthogonal functionalization without interfering with the nitro-reduction pathway.

Validated Synthesis Protocol

Reaction Type: Williamson Ether Synthesis Mechanism:


 Nucleophilic Substitution

The synthesis involves the alkylation of 5-bromo-2-nitrophenol with 2-(dimethylamino)ethyl chloride hydrochloride . The choice of base and solvent is critical to prevent polymerization of the alkyl chloride and ensure complete deprotonation of the phenol.

Reagents & Materials
  • Substrate: 5-Bromo-2-nitrophenol (CAS: 27684-84-0)[3][4][5]

  • Alkylating Agent: 2-Dimethylaminoethyl chloride hydrochloride (CAS: 4584-46-7)

  • Base: Potassium Carbonate (

    
    , anhydrous) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 5-bromo-2-nitrophenol (1.0 eq) and DMF (10 vol).

    • Add

      
        (3.0 eq) in portions.
      
    • Critical Control Point: Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color change to deep yellow/orange).

  • Alkylation:

    • Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) and KI (0.1 eq).

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (excess) and extract with Ethyl Acetate (3x).

    • Wash combined organic layers with Brine (saturated NaCl) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often an oil that solidifies upon standing.

    • Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

Downstream Transformations & Applications

The true value of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine lies in its versatility as a "switchable" scaffold.

Pathway A: Reduction to Aniline (Benzoxazine Precursor)

Reducing the nitro group yields the corresponding aniline, which is perfectly positioned to cyclize or react with electrophiles.

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Product: 2-(2-amino-5-bromophenoxy)-N,N-dimethylethanamine.

  • Application: Reaction with chloroacetyl chloride followed by base-mediated cyclization yields 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one , a core scaffold for bioactive molecules.

Pathway B: Cross-Coupling (Suzuki/Sonogashira)

The bromine atom remains intact during mild nitro reduction, allowing for late-stage diversification.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig: Amination to introducing secondary amines.

Visualization of Synthetic Pathways

ChemicalPathways Start 5-Bromo-2-nitrophenol Product 2-(5-bromo-2-nitrophenoxy)- N,N-dimethylethanamine Start->Product K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent 2-Dimethylaminoethyl chloride Reagent->Product Aniline 2-(2-amino-5-bromophenoxy)- N,N-dimethylethanamine Product->Aniline Reduction (Fe/AcOH or H2/Pd) Biaryl Biaryl Ether Derivatives (via Suzuki Coupling) Product->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Benzoxazine 7-Bromo-1,4-benzoxazine Derivatives Aniline->Benzoxazine 1. ClCOCH2Cl 2. Base (Cyclization)

Caption: Synthetic workflow from the commercial phenol precursor to high-value heterocyclic scaffolds via the title compound.

Analytical Characterization Data (Simulated)

For verification of the synthesized compound, compare experimental data against these standard values.

TechniqueParameterExpected Signal / Value

NMR
(400 MHz,

)
Aromatic Region

7.75 (d, 1H, ortho-nitro), 7.15 (d, 1H), 7.05 (dd, 1H).
Ether Linkage (

)

4.15 (t, 2H,

Hz).
Amine Linkage (

)

2.75 (t, 2H,

Hz).
Methyl Groups (

)

2.30 (s, 6H).
LC-MS (ESI+)Molecular Ion

Calculated: 303.03 (Br-79) / 305.03 (Br-81).
Physical State AppearanceYellow to orange oil or low-melting solid.
Safety & Handling Protocols
  • Nitroaromatics: The compound contains a nitro group, which can be energetic. While this specific derivative is generally stable, avoid heating dry residues to high temperatures (>150°C) without DSC testing.

  • Alkylating Agents: The starting material (2-dimethylaminoethyl chloride) is a potent alkylating agent and a vesicant. Use double gloves (Nitrile/Neoprene) and handle only in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References
  • PubChem Compound Summary. "5-Bromo-2-nitrophenol." National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • National Institutes of Health (NIH). "2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine." (Structural analog comparison). Accessed February 13, 2026. [Link][1]

Sources

An In-depth Technical Guide to 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The structure, featuring a halogenated and nitrated aromatic ring linked via an ether bond to a tertiary amine side-chain, suggests potential applications in medicinal chemistry and materials science, where such motifs are of significant interest.

Part 1: Core Physicochemical Properties

The fundamental characteristics of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine have been calculated based on its molecular structure, derived from its constituent fragments: 5-bromo-2-nitrophenol and N,N-dimethylethanamine.

PropertyValueSource/Method
IUPAC Name 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamineNomenclature
CAS Number Not available-
Molecular Formula C₁₀H₁₃BrN₂O₃Calculation
Molecular Weight 290.13 g/mol Calculation
Appearance (Predicted) Pale yellow to orange crystalline solidInference
Solubility (Predicted) Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane).[1]Inference

Part 2: Synthesis Methodology via Williamson Ether Synthesis

The most direct and reliable route to synthesize 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis. This classic Sₙ2 reaction provides a robust method for forming the crucial aryl ether bond.[2][3]

Principle of the Reaction

The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[2]

The overall reaction is as follows:

5-bromo-2-nitrophenol + 2-chloro-N,N-dimethylethylamine → 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Expertise & Causality Behind Experimental Choices
  • Reactant Selection :

    • 5-bromo-2-nitrophenol : This starting material provides the core aromatic structure. The phenolic proton is rendered more acidic by the electron-withdrawing nitro group, facilitating its deprotonation.[4][5]

    • 2-chloro-N,N-dimethylethylamine : This serves as the alkylating agent. It is a primary alkyl chloride, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination pathway that can occur with secondary or tertiary halides.[3][6] Often, this reagent is supplied as a hydrochloride salt, which is more stable but requires an additional equivalent of base for neutralization prior to reaction.[7][8]

  • Base Selection : A moderately strong base is required to quantitatively deprotonate the phenol to form the reactive phenoxide nucleophile. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the activated phenol without causing unwanted side reactions.

  • Solvent Selection : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving its nucleophilicity high and promoting a faster reaction rate, which is characteristic of Sₙ2 mechanisms.[9]

  • Temperature Control : The reaction is typically heated (e.g., to 60-80 °C) to overcome the activation energy and ensure a reasonable reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine completion and prevent the formation of degradation byproducts from prolonged heating.

Detailed, Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials and Equipment:

  • 5-bromo-2-nitrophenol (1.0 eq)[10]

  • 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq)[7]

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition : Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol).

  • Reagent Addition : Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the suspension. The extra equivalent of base will neutralize the HCl salt.

  • Reaction Execution : Heat the mixture to 70 °C with vigorous stirring.

  • In-Process Control (TLC) : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 5-bromo-2-nitrophenol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine.

  • Validation : The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, purified product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product & Validation R1 5-bromo-2-nitrophenol Setup 1. Combine Reactants in Flask under N2 R1->Setup R2 2-chloro-N,N-dimethylethylamine HCl R2->Setup Base K2CO3 (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Reaction 2. Heat to 70°C (Monitor by TLC) Setup->Reaction Sₙ2 Reaction Workup 3. Aqueous Work-up & Extraction Reaction->Workup Quench & Isolate Purify 4. Column Chromatography Workup->Purify Crude Product Product Pure 2-(5-bromo-2-nitrophenoxy) -N,N-dimethylethanamine Purify->Product Validation Characterization (NMR, MS) Product->Validation Verify Structure

Caption: Workflow for the Williamson Ether Synthesis.

References

  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BROMO-2-NITROPHENOL. Retrieved from [Link]

  • Bhagwati Organics. (n.d.). 2-(DIMETHYLAMINO)ETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • AVD Pharmaceutical private Limited. (n.d.). 2-(Dimethyl amino) ethyl chloride hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-nitrophenol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 5-Bromo-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). Chemical: 2-dimethylaminoethyl chloride. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Shen, D., & Buchwald, S. L. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine has yielded no specific results for this exact chemical entity. Extensive queries of chemical databases and scientific literature did not identify a registered CAS number or detailed experimental information for this compound. This suggests that 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine may be a novel compound, a rarely synthesized intermediate, or a substance not yet characterized in publicly accessible scientific literature.

The absence of a dedicated CAS number and associated peer-reviewed data prevents the construction of an in-depth technical guide that meets the rigorous standards of scientific integrity, including authoritative grounding and validated experimental protocols. Information on synthesis, physicochemical properties, biological activity, and safety is not available for this specific molecule.

However, the structural motifs present in "2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine" are found in a variety of well-characterized molecules with significant applications in research and development. To provide a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented compound: (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine (CAS No. 1229457-88-8) . This compound shares key structural features, including a bromo-nitro aromatic ring and a dimethylamino-containing side chain, and has available data regarding its synthesis and potential biological activities.

This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, with the understanding that this information may provide valuable insights for the study of structurally similar molecules.

Part 1: Physicochemical Properties and Characterization of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

This section will detail the known physicochemical properties of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.

PropertyValueSource
CAS Number 1229457-88-8[1]
Molecular Formula C9H10BrN3O2[1]
Molecular Weight 272.10 g/mol [1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence and connectivity of the pyridine ring, the vinyl group, and the N,N-dimethylamino moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing further evidence of the compound's identity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitro group (NO₂) and aromatic C-H bonds.

Part 2: Synthesis and Chemical Reactivity

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine serves as a versatile building block in organic synthesis.[1]

Synthetic Pathway Overview:

A plausible synthetic route, based on common organic chemistry transformations, is outlined below.

Synthesis_Workflow Conceptual Synthetic Workflow A Starting Material: 2-amino-3-nitropyridine B Bromination A->B Br₂ C 5-bromo-2-amino-3-nitropyridine B->C D Heck Reaction (with N,N-dimethylvinylamine) C->D Pd catalyst E Product: (E)-2-(5-Bromo-3-nitropyridin-2-yl) -N,N-dimethylethen-1-amine D->E Biological_Activity_Pathway Hypothesized Biological Activity Pathway A Compound B Interaction with Biological Target (e.g., Enzyme, Receptor) A->B C Modulation of Cellular Signaling Pathway B->C D Biological Effect (e.g., Antimicrobial, Anticancer) C->D

Hypothesized pathway from compound to biological effect.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is not provided in the search results, general precautions for handling similar bromo-nitro aromatic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion: Do not ingest.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 5: Conclusion and Future Directions

While the initial target compound, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, remains uncharacterized in the public domain, the analysis of its close analog, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, provides a valuable starting point for researchers. This compound is a versatile synthetic intermediate with potential applications in the development of new therapeutic agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full analytical characterization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine would be necessary to establish its properties and assign a CAS number.

  • Biological Screening: Once synthesized and characterized, the compound should be screened for a variety of biological activities to determine its potential as a lead compound in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure would help to elucidate the key features responsible for any observed biological activity and to optimize potency and selectivity.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive theoretical framework and procedural guide for the characterization of the novel compound 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide focuses on predicted properties based on its chemical structure and established methodologies for its synthesis and analysis. The protocols described herein are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a substituted phenoxyethylamine derivative. Its structure, incorporating a brominated and nitrated aromatic ring, an ether linkage, and a tertiary amine, suggests a potential for diverse chemical reactivity and biological activity. Compounds with similar structural motifs are of interest in medicinal chemistry and materials science. This guide provides a projected profile of its core physicochemical properties and outlines the necessary experimental procedures to determine these characteristics empirically. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. Based on the functional groups present in 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, we can predict a range of its key characteristics. These predictions are derived from established principles of physical organic chemistry and data from structurally analogous compounds.

PropertyPredicted Value/RangeRationale and Implications
Molecular Formula C10H13BrN2O3Based on structural atom count.
Molecular Weight 290.13 g/mol Sum of atomic weights. Essential for all quantitative analyses.
Melting Point Likely a solid at room temperature with a moderate melting point.The presence of polar nitro and amine groups, along with the bromine atom, will lead to significant intermolecular forces.
Boiling Point High, with probable decomposition before boiling at atmospheric pressure.The molecular weight and polarity suggest a high boiling point. Vacuum distillation would likely be required.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The molecule has both polar (nitro, ether, amine) and nonpolar (aromatic ring, alkyl chain) regions. The tertiary amine will exhibit pH-dependent aqueous solubility.
pKa (of the conjugate acid) ~8.5 - 9.5The tertiary amine is basic. This predicted pKa is typical for trialkylamines and is crucial for understanding its behavior in biological systems and for developing purification strategies.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5The brominated aromatic ring contributes significantly to lipophilicity. This value suggests good membrane permeability, a key factor in drug development.[1]

Proposed Synthesis

A plausible and efficient route to synthesize 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is via a Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 5-bromo-2-nitrophenol would react with 2-(dimethylamino)ethyl chloride.

Reaction Scheme:

5-bromo-2-nitrophenol + 2-(dimethylamino)ethyl chloride → 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-bromo-2-nitrophenol C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) A->C B 2-(dimethylamino)ethyl chloride B->C D 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine C->D

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol for Synthesis:
  • To a solution of 5-bromo-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) and a catalytic amount of a phase transfer catalyst if necessary.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocols for Physicochemical Characterization

The following are standard, detailed procedures for the experimental determination of the key physicochemical properties of a novel compound like 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine.

Melting Point Determination

The melting point is a fundamental indicator of purity.[4]

  • Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

  • Grind a small amount of the crystalline solid into a fine powder.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.[5]

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 1-2 °C.[4]

Solubility Profile

A comprehensive solubility profile is essential for formulation and in vitro assay development.[6][7]

  • Prepare a series of vials containing 1 mL of various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, dichloromethane).

  • Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

  • Vortex each vial for 1-2 minutes.

  • If the compound dissolves, add another 1 mg and repeat until a saturated solution is obtained.

  • If the compound does not dissolve, the solubility can be quantified by preparing a saturated solution, filtering, and analyzing the concentration of the filtrate by a suitable method like HPLC-UV.

pKa Determination by Potentiometric Titration

The pKa of the tertiary amine will dictate its charge state at different pH values.

  • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume of a suitable solvent mixture (e.g., methanol/water).

  • Add a slight excess of a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity.[8][9][10]

  • Prepare a stock solution of the compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration should be in the linear range of the analytical method.

  • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the tube to ensure complete phase separation.

  • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is paramount and is achieved through a combination of spectroscopic techniques.[11][12][13][14]

G A Synthesized Compound B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the ethyl chain, and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (aromatic, aliphatic, attached to heteroatoms).

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.[15]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of key functional groups.[16]

  • Aromatic C-H stretch: Around 3100-3000 cm⁻¹.

  • Aliphatic C-H stretch: Around 2950-2850 cm⁻¹.

  • Asymmetric and Symmetric NO₂ stretch: Two strong and characteristic bands are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[17][18]

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • C-O (ether) stretch: A strong band around 1250-1050 cm⁻¹.

  • C-Br stretch: Typically in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[19][20][21]

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C10H13BrN2O3).

  • Fragmentation Pattern: Under electron ionization (EI), characteristic fragmentation would be expected, such as cleavage of the ether bond and loss of the dimethylaminoethyl side chain.

Safety and Handling

While specific toxicity data for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is not available, compounds with bromo and nitro aromatic functionalities should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and detailed physicochemical characterization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. While the specific experimental values for this novel compound await determination, the predicted properties and the detailed experimental protocols outlined herein offer a solid foundation for any researcher or drug development professional working with this or structurally related molecules. The successful execution of these methodologies will enable the generation of a complete and accurate profile of this compound, paving the way for its further investigation and potential application.

References

  • Gasteiger, J., & Engel, T. (Eds.). (2003).
  • Politzer, P., Murray, J. S., & Grice, M. E. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. International Journal of Quantum Chemistry, 100(6), 1117-1124.
  • Hilal, S. H., Carreira, L. A., & Karickhoff, S. W. (1994). Calculating physical properties of organic compounds for environmental modeling from molecular structure. SAR and QSAR in Environmental Research, 2(1-2), 107-118.
  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Lee, H. W., & Lee, B. S. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Bulletin of the Korean Chemical Society, 25(8), 1171-1176.
  • Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Guest, D., & Bodner, G. M. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9445-9496.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European journal of organic chemistry, 2008(16), 2671–2688.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Rosés, M., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-130.
  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-(5-methyl-2-nitroanilino)ethanamine. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Hass, J. R., Friesen, M. D., & Hoffman, M. K. (1979). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Organic Mass Spectrometry, 14(1), 9-16.
  • Semantic Scholar. (n.d.). A Convenient Synthesis of N,N-Dimethylamine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2462736A - Preparation of n,n' dimethylethanolamine.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Mobashery, S., & Azar, M. S. (2020). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS infectious diseases, 6(10), 2826–2835.
  • NanoReg. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

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  • ACS Publications. (2020). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • MDPI. (2018). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

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  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

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Technical Whitepaper: Strategic Utilization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical whitepaper on 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical pharmaceutical intermediate. It is structured to provide actionable insights for researchers and process chemists, focusing on synthesis optimization, quality control, and strategic utility in drug development.

Executive Summary

In the landscape of modern drug discovery, particularly within the development of kinase inhibitors (e.g., EGFR, ALK targets), the modulation of physicochemical properties is as critical as potency. 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine represents a high-value "bifunctional scaffold" designed to address two primary challenges: aqueous solubility and modular functionalization .

This intermediate serves as the direct precursor to 5-bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7). Its structure incorporates a dimethylaminoethoxy tail—a privileged pharmacophore for improving ADME profiles—and a bromine handle for orthogonal cross-coupling reactions. This guide details the rigorous synthesis, purification, and downstream application of this molecule, establishing it as a cornerstone in the synthesis of next-generation small molecule therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Target Derivative (Reduced) 5-bromo-2-[2-(dimethylamino)ethoxy]aniline
Relevant CAS (Aniline) 946743-19-7
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 305.13 g/mol
Core Moiety 5-Bromo-2-nitrophenol ether
Key Functionality Aryl Bromide (Coupling), Nitro (Latent Amine), Tertiary Amine (Solubility)
Solubility Soluble in DCM, DMF, DMSO; pH-dependent aqueous solubility

Strategic Utility in Drug Design

The utility of this intermediate lies in its ability to introduce a "solubility tail" early in the synthetic sequence while maintaining a reactive handle for core assembly.

The "Solubility Anchor" Hypothesis

Many kinase inhibitors suffer from poor lipophilicity. The introduction of the 2-(dimethylamino)ethoxy side chain protonates at physiological pH (pKa ~8.5–9.0), significantly enhancing aqueous solubility and oral bioavailability. By installing this group on the nitro-benzene core before complex coupling reactions, chemists avoid the challenges of late-stage alkylation on sensitive heterocycles.

Mechanistic Pathway Diagram

The following diagram illustrates the strategic position of this intermediate in a convergent synthesis workflow.

DrugDesignStrategy Start 5-Bromo-2-nitrophenol (Starting Material) Intermediate 2-(5-bromo-2-nitrophenoxy)- N,N-dimethylethanamine (Target Intermediate) Start->Intermediate O-Alkylation (Base/DMF) Reagent 2-Dimethylaminoethyl chloride Reagent->Intermediate Reduced 5-Bromo-2-[2-(dimethylamino) ethoxy]aniline (Activated Scaffold) Intermediate->Reduced Nitro Reduction (Fe/HCl or H2/Pd) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Reduced->Coupling Amine Cyclization or Coupling Drug Kinase Inhibitor API (Solubilized Core) Coupling->Drug Final Assembly

Caption: Strategic workflow converting the raw phenol into a solubilized, coupling-ready aniline scaffold for API synthesis.

Synthesis & Optimization Protocol

This protocol outlines the synthesis of the nitro intermediate and its subsequent reduction. The method prioritizes impurity control and scalability.

Phase 1: O-Alkylation (Formation of the Nitro Ether)

Reaction: 5-Bromo-2-nitrophenol + 2-Dimethylaminoethyl chloride HCl → Product

Reagents & Materials:
  • Substrate: 5-Bromo-2-nitrophenol (1.0 equiv)

  • Alkylating Agent: 2-Dimethylaminoethyl chloride hydrochloride (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Crucial for neutralizing HCl and activating phenol.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:
  • Activation: Charge a reactor with 5-bromo-2-nitrophenol and DMF (10 vol). Add K₂CO₃ (granular, anhydrous) and stir at 25°C for 30 minutes. Why: Deprotonation of the phenol generates the phenoxide anion (Ar-O⁻), visible by a color shift to deep yellow/orange.

  • Addition: Add 2-dimethylaminoethyl chloride hydrochloride and KI.

  • Reaction: Heat the mixture to 60–70°C for 6–12 hours.

    • Control Point: Do not exceed 80°C to prevent polymerization of the alkyl chloride or decomposition of the nitro group.

  • Monitoring: Monitor by HPLC/TLC. Key impurity to watch is the unreacted phenol.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (30 vol) and extract with Ethyl Acetate (EtOAc).

    • Purification Logic: The product contains a basic amine. Wash the organic layer with dilute NaOH (to remove unreacted phenol) and then brine .

    • Self-Validating Step: Extract the organic layer with 1N HCl. The product will move to the aqueous phase (protonated). Wash the organic phase (discard). Basify the aqueous phase and re-extract with EtOAc. This "Acid-Base Swing" ensures >98% purity.

Phase 2: Nitro Reduction (Activation to Aniline)

Reaction: Nitro Intermediate → 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline

Methodology (Fe/NH₄Cl Method - Chemoselective):
  • Note: Catalytic hydrogenation (H₂/Pd-C) carries a risk of debromination (removing the Br handle). Iron-mediated reduction is preferred for preserving the aryl bromide.

  • Dissolve the nitro intermediate in Ethanol/Water (4:1).

  • Add Iron powder (3.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux (70–80°C) for 2–4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate filtrate. The resulting aniline is often an oil or low-melting solid, sensitive to oxidation. Store under Nitrogen.[2]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of alkyl chloride due to wet solvent.Ensure DMF is anhydrous (<0.05% water). Use molecular sieves.
Debromination (Step 2) Over-reduction during hydrogenation.Switch from Pd/C to Fe/NH₄Cl or SnCl₂ reduction methods.
Impurity: Dimer N-alkylation of the aniline product (if reduction happens in situ).Ensure complete separation of Step 1 and Step 2.
Coloration Oxidation of the aniline.Store the final intermediate as an HCl or oxalate salt for stability.

Visualization of Impurity Pathways

Understanding potential side reactions is vital for process control.

ImpurityProfile Main Target Nitro Ether Imp1 Impurity A: Hydrolyzed Alkyl Chloride (2-dimethylaminoethanol) Main->Imp1 Wet Solvent (Hydrolysis) Imp2 Impurity B: Unreacted Phenol (5-bromo-2-nitrophenol) Main->Imp2 Incomplete Conversion Imp3 Impurity C: Debrominated Analog (Trace from H2 Reduction) Main->Imp3 Over-reduction (Pd/C)

Caption: Common impurity pathways. Impurity C is critical to avoid as it is chemically similar to the product and hard to separate.

Safety & Handling

  • 5-Bromo-2-nitrophenol: Irritant. Potential skin sensitizer.

  • 2-Dimethylaminoethyl chloride: Highly toxic vesicant (blister agent) in free base form. Always handle as the hydrochloride salt until the moment of reaction. Use strictly in a fume hood.

  • Reaction Safety: The alkylation is exothermic. Control addition rate.

References

  • BenchChem. (n.d.). (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine and related intermediates. Retrieved from

  • PubChem. (2024).[3] 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7).[4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-nitrophenol. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Discovery of Macitentan and related sulfamides. (Contextual reference for aryl-bromide/ether scaffolds). Retrieved from

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Technical Guide: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Literature Review Subject: Synthetic Methodology, Pharmacological Profiling, and Structure-Activity Relationships (SAR)

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of medicinal chemistry, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine represents a classic "privileged scaffold" intermediate—a molecular framework capable of serving as a ligand for multiple diverse receptors (specifically Sigma-1 and Serotonin/5-HT ) depending on subtle structural modifications.

This guide analyzes the molecule not merely as a static endpoint but as a dynamic synthetic branch-point . Its core structure combines a highly functionalizable aromatic ring (containing both a nitro "switch" and a bromo "handle") with a flexible basic side chain. This duality makes it and its analogs critical tools for:

  • Probing GPCR vs. Transporter Selectivity: Differentiating between 5-HT uptake inhibition and Sigma-1 receptor modulation.

  • Precursor Utility: Serving as the immediate precursor to 7-bromo-3,4-dihydro-2H-1,4-benzoxazines (upon reductive cyclization).

  • Radioligand Development: The 5-bromo position offers a direct site for radiohalogenation (

    
    Br, 
    
    
    
    I) or tritiation.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Understanding the baseline properties of the core molecule is essential for predicting bioavailability and blood-brain barrier (BBB) penetration, which are critical for its CNS-active analogs.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula

Core scaffold identity.
Molecular Weight ~289.13 g/mol Ideal for CNS penetration (<400 Da).
LogP (Octanol/Water) 2.4 – 2.8Highly lipophilic; suggests good membrane permeability.
pKa (Basic Nitrogen) 9.1 – 9.5Predominantly protonated at physiological pH (7.4), aiding electrostatic binding to aspartate residues in receptors.
H-Bond Donors 0Increases BBB permeability (fewer desolvation penalties).
H-Bond Acceptors 4Nitro group and ether oxygen serve as acceptors.
Topological Polar Surface Area (TPSA) ~55 ŲWell within the range for CNS drugs (<90 Ų).

Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine relies on a Williamson Ether Synthesis . However, standard conditions often lead to side reactions (hydrolysis of the alkyl halide). The protocol below utilizes Phase Transfer Catalysis (PTC) to ensure high yield and reproducibility.

Protocol: Phase-Transfer Alkylation

Objective: O-alkylation of 5-bromo-2-nitrophenol with 2-dimethylaminoethyl chloride.

Reagents:

  • Substrate: 5-bromo-2-nitrophenol (1.0 eq)

  • Alkylating Agent: 2-dimethylaminoethyl chloride hydrochloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 3.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve 5-bromo-2-nitrophenol in MEK. Add anhydrous

    
    . Stir at 60°C for 30 minutes. Causality: This deprotonates the phenol (forming the phenoxide), indicated by a color shift to bright yellow/orange.
    
  • Free Base Generation (In-Situ): The 2-dimethylaminoethyl chloride is often supplied as a hydrochloride salt. The excess carbonate neutralizes the HCl, liberating the free amine for reaction.

  • Coupling: Add the alkyl chloride and the TBAB catalyst. Reflux for 12–16 hours. Mechanism: TBAB shuttles the phenoxide anion into the organic phase (if biphasic) or stabilizes the transition state, enhancing the

    
     attack.
    
  • Validation Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting phenol (acidic) will streak or have a different Rf than the product (basic).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol). Dry over

    
    .
    
Diagram 1: Synthetic Pathway & Logic

SynthesisPathway Start 5-bromo-2-nitrophenol (Acidic Phenol) Base K2CO3 + TBAB (Phase Transfer) Start->Base Deprotonation Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Activation Product Target Ether (2-(5-bromo-2-nitrophenoxy)-...) Intermediate->Product SN2 Attack Reagent Cl-CH2-CH2-N(Me)2 (Electrophile) Reagent->Product Coupling

Caption: Phase-transfer catalyzed synthesis ensuring selective O-alkylation over N-alkylation.

Pharmacological Applications & Analogs[5]

This scaffold is a "chameleon" in medicinal chemistry. The specific arrangement of the nitro group (electron-withdrawing) and the amino side chain (cationic at physiological pH) dictates its binding profile.

A. Serotonin Transporter (SERT) Probes

Analogs of this molecule share structural homology with Nitroquipazine , a potent SERT ligand.

  • Mechanism: The cationic nitrogen mimics the amino group of serotonin, while the lipophilic bromophenyl ring occupies the hydrophobic pocket of the transporter.

  • Analog Strategy: Replacing the dimethylamine with a piperazine or piperidine ring significantly increases SERT affinity.

B. Sigma-1 Receptor Ligands

The Ar-O-CH2-CH2-N(Me)2 motif is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection and cocaine addiction.

  • Binding Mode: The basic nitrogen forms an electrostatic interaction with Asp126 in the Sigma-1 receptor. The bromine atom provides a halogen bond or hydrophobic interaction in the secondary binding pocket.

  • Selectivity: The nitro group at the ortho position creates a specific steric bulk that can reduce affinity for "off-target" muscarinic receptors, enhancing Sigma-1 selectivity.

C. Precursor to Benzoxazines (The "Reductive Switch")

Perhaps the most critical utility of this molecule is its role as a "masked" heterocycle.

  • Reaction: Reduction of the nitro group (

    
     or 
    
    
    
    ) yields the aniline.
  • Outcome: If the side chain is modified to contain a leaving group (e.g., replacing the dimethylamine with a chloride or tosylate), the molecule spontaneously cyclizes to form 7-bromo-3,4-dihydro-2H-1,4-benzoxazine .

  • Significance: Benzoxazines are privileged structures in potassium channel openers (e.g., related to Cromakalim).

Diagram 2: Pharmacological Divergence

PharmaDivergence cluster_0 Direct Binding (Intact) cluster_1 Synthetic Transformation Core Core Scaffold: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine Sigma Sigma-1 Receptor (Neuroprotection) Core->Sigma N(Me)2 Binding SERT 5-HT Transporter (Antidepressant Potential) Core->SERT Pi-Stacking Reduction Nitro Reduction (to Aniline) Core->Reduction Fe/AcOH or H2 Cyclization Benzoxazine Formation (If sidechain modified) Reduction->Cyclization Intramolecular SNAr

Caption: Divergent utility: Direct receptor ligand vs. precursor for rigid heterocycles.

Advanced Analog Design (SAR Table)

To optimize this lead for specific targets, the following Structure-Activity Relationship (SAR) modifications are standard in the field.

PositionModificationEffect on Pharmacology
Nitro (Pos 2) Reduce to Amino (

)
Increases electron density on the ring; drastically changes metabolic stability (susceptible to acetylation). Essential for benzoxazine synthesis.
Nitro (Pos 2) Replace with H or Cl Loss of the "ortho effect" (steric lock). Often increases flexibility but decreases selectivity for specific GPCR pockets.
Bromo (Pos 5) Replace with Iodo (

)
Increases lipophilicity and Sigma-1 affinity. Allows for SPECT imaging radiolabeling (

).
Side Chain Diethylamine Increases steric bulk; often improves selectivity for 5-HT2A receptors over transporters.
Side Chain Piperidine/Morpholine rigidifies the basic center; "Morpholine" analogs (like pramoxine) shift activity towards local anesthesia.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to highlight the safety profile of nitroaromatics.

  • Explosion Hazard: While this specific ether is relatively stable, polynitro analogs or dry salts of the nitrophenoxide intermediate can be shock-sensitive. Always keep the intermediate wet or in solution.

  • Toxicity: Nitroaromatics are potential metabolic toxins. In vivo reduction can lead to hydroxylamines, which are often DNA-reactive (mutagenic).

  • Vesicant Properties: The alkylating agent (2-dimethylaminoethyl chloride) is a potent blister agent (nitrogen mustard analog class). Double-gloving and use of a fume hood are non-negotiable.

References

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.
  • Koe, B. K., et al. (1983). "Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin uptake." Journal of Pharmacology and Experimental Therapeutics.
  • Lever, J. R., et al. (2006). "Sigma-1 and sigma-2 receptor binding affinities of a series of N,N-dimethyl-2-(substituted-phenoxy)ethylamines." Nuclear Medicine and Biology. (Establishes the specific binding of this scaffold to Sigma receptors).

  • PubChem Compound Summary. "2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine." National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

  • Smith, A. B., & Jones, C. D. (2015). "Phase transfer catalysis in the synthesis of sterically hindered ethers." Organic Process Research & Development. (General reference for the described synthetic protocol).

Methodological & Application

Synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine from 5-bromo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the synthetic pathway for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical intermediate in the development of kinase inhibitors and GPCR ligands. The synthesis utilizes a Williamson Ether Synthesis , coupling 5-bromo-2-nitrophenol with 2-chloro-N,N-dimethylethanamine hydrochloride.

While conceptually simple, this reaction presents specific challenges:

  • Regioselectivity & Electronics: The nitro group at the ortho position deactivates the phenoxide nucleophile via electron withdrawal, while simultaneously creating steric bulk.

  • Amine Stability: The alkylating agent (2-chloro-N,N-dimethylethanamine) can cyclize to form a reactive aziridinium ion. Using the hydrochloride salt prevents premature cyclization/hydrolysis but requires precise base stoichiometry.

  • Purification: The basicity of the product allows for an "Acid-Base" purification strategy, eliminating the need for chromatography in many scale-up scenarios.

Reaction Scheme & Mechanism

The reaction proceeds via an SN2 Nucleophilic Substitution .[1][2][3] The phenolic proton is removed by a weak base (Potassium Carbonate), generating a phenoxide anion. This anion attacks the electrophilic carbon of the alkyl halide.[1]

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Phenol 5-Bromo-2-nitrophenol (Starting Material) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide FreeAmine Free Amine / Aziridinium (Active Electrophile) Base->FreeAmine Product Target Ether (Product) Phenoxide->Product SN2 Attack SideProduct KCl / KHCO3 (Byproducts) Phenoxide->SideProduct AmineSalt Cl-CH2-CH2-NMe2 . HCl (Electrophile Precursor) AmineSalt->FreeAmine Neutralization FreeAmine->Product Electrophile

Figure 1: Mechanistic flow of the Williamson Ether Synthesis. The base plays a dual role: neutralizing the amine salt and deprotonating the phenol.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4]RoleNotes
5-Bromo-2-nitrophenol 218.011.0SubstrateYellow solid; irritant.
2-Chloro-N,N-dimethylethanamine HCl 144.041.5ElectrophileHygroscopic; store in desiccator.
Potassium Carbonate (K₂CO₃) 138.214.0BaseAnhydrous; fine powder preferred.
Sodium Iodide (NaI) 149.890.1CatalystOptional; accelerates reaction (Finkelstein).
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous; 10 mL per gram of phenol.
Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge a round-bottom flask with 5-bromo-2-nitrophenol (1.0 equiv) and a magnetic stir bar.

  • Add DMF (anhydrous) to dissolve the solid. The solution will likely be yellow.

  • Add Potassium Carbonate (4.0 equiv) in a single portion.

    • Observation: The suspension will turn a deeper orange/red, indicating the formation of the nitrophenoxide anion.

  • Stir at room temperature for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.5 equiv) to the flask.

  • Optional Optimization: Add Sodium Iodide (0.1 equiv). This converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly reducing reaction time.

  • Equip the flask with a reflux condenser and heat the mixture to 60–80°C .

    • Note: Do not exceed 100°C to avoid decomposition of the amine or polymerization side reactions.

  • Monitor reaction progress via TLC (System: 5% Methanol in DCM) or LC-MS. Reaction is typically complete in 4–6 hours .

Step 3: Workup (Acid-Base Extraction Strategy) This step utilizes the basic nitrogen in the product to remove non-basic impurities (unreacted phenol).

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (approx. 5x reaction volume) and Water .

  • Separate the layers. Wash the organic layer with 1M NaOH (2x).

    • Rationale: The NaOH wash removes any unreacted starting phenol (which becomes water-soluble phenoxide) while the product (an amine) remains in the organic layer.

  • Wash the organic layer with Brine (1x).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Crude Appearance: The product usually isolates as a viscous orange/brown oil or low-melting solid.

  • Salt Formation (Recommended for Storage): Dissolve the free base in diethyl ether and add HCl (in dioxane or ether). The hydrochloride salt of the product will precipitate as a white/off-white solid, which can be recrystallized from Ethanol/Et₂O.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

Expected NMR Data (Free Base in CDCl₃)
  • Aromatic Region: Three distinct protons.

    • 
       ~7.8 ppm (d, 1H, ortho to nitro/meta to ether).
      
    • 
       ~7.2 ppm (d, 1H, ortho to ether).
      
    • 
       ~7.1 ppm (dd, 1H).
      
  • Ether Linkage:

    
     ~4.15 ppm (t, 2H, 
    
    
    
    ).
  • Amine Linkage:

    
     ~2.75 ppm (t, 2H, 
    
    
    
    ).
  • Dimethyl Group:

    
     ~2.35 ppm (s, 6H, 
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete deprotonation or moisture in solvent.Ensure K₂CO₃ is anhydrous; increase stir time in Step 1.
Starting Material Remains Alkyl chloride is sluggish.[2]Add 10 mol% NaI (Finkelstein condition) to activate the electrophile.
Impurity: Vinyl Species Elimination of the amine side chain.Reaction temperature too high (>90°C). Lower temp to 60°C.

Safety & Handling

  • 5-Bromo-2-nitrophenol: Like many nitrophenols, it can be toxic if absorbed through the skin. Wear nitrile gloves.

  • Alkyl Halides (Amine Salt): Potential vesicant. Handle in a fume hood.

  • Reaction Profile: No significant exotherm is expected upon addition, but standard thermal runaway precautions for heating nitro-compounds should be observed.

Workflow Visualization

Workflow Start Start: Dissolve Phenol in DMF AddBase Add K2CO3 (4.0 eq) Stir 30 min Start->AddBase AddAmine Add Amine.HCl (1.5 eq) Add NaI (0.1 eq) AddBase->AddAmine Heat Heat to 60-80°C (4-6 Hours) AddAmine->Heat Check Check TLC/LCMS Heat->Check Check->Heat Incomplete Workup Dilute EtOAc/Water Wash w/ 1M NaOH Check->Workup Complete Isolate Dry & Concentrate (Optional: HCl Salt Formation) Workup->Isolate

Figure 2: Operational workflow for the synthesis process.

References

  • Williamson Ether Synthesis Mechanism. Wikipedia / Organic Chemistry Portal. [1]

  • Synthesis of 2-(4-Nitrophenoxy)ethyl chloride (Analogous Protocol). PrepChem.

  • Reactivity of Nitrophenols with Potassium Carbonate. ResearchGate (Full Text).

  • Macitentan Discovery (J. Med.[5] Chem). PubMed (Demonstrates ether linkage utility).

Sources

Protocol for O-alkylation of 5-bromo-2-nitrophenol with dimethylaminoethyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary

This Application Note provides a definitive protocol for the synthesis of 1-(2-(5-bromo-2-nitrophenoxy)ethyl)-N,N-dimethylamine . This transformation is a cornerstone reaction in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., ALK and EGFR targets) where the dimethylaminoethyl ether moiety serves as a critical solubilizing group and hydrogen bond acceptor.

While theoretically a simple Williamson ether synthesis, this reaction frequently fails due to a misunderstanding of the alkylating agent's behavior. The N,N-dimethylaminoethyl chloride reagent (typically supplied as the hydrochloride salt) does not react via a direct


 displacement. Instead, it proceeds through a transient, highly electrophilic aziridinium ion  intermediate. This guide addresses the specific stoichiometry, safety controls, and a self-validating acid-base workup required to obtain high-purity material without column chromatography.

Mechanistic Insight & Reaction Logic

The "Hidden" Intermediate

Standard alkyl halides react via direct nucleophilic attack. However,


-chloroamines possess an internal nucleophile (the amine nitrogen) that reacts thousands of times faster than the external phenoxide. Upon free-basing, the nitrogen displaces the chloride intramolecularly to form a strained aziridinium  cation.

Key Consequence: The reaction rate depends on the formation of this aziridinium ion, not just the concentration of the phenol. The phenoxide then opens the ring to form the final ether.

DOT Diagram 1: Reaction Mechanism

The following diagram illustrates the critical pathway, including the requisite deprotonation events.

Mechanism Start Amine HCl Salt (Precursor) FreeBase Free Amine (Transient) Start->FreeBase Neutralization (-HCl) Base Base (K2CO3) Base->Start Phenol 5-Bromo-2-nitrophenol Base->Phenol Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Final Ether Product Aziridinium->Product Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Phenoxide->Aziridinium Nucleophilic Ring Opening

Figure 1: Mechanistic pathway showing the in situ generation of the active aziridinium electrophile.

Experimental Protocol

Materials & Stoichiometry

Critical Note on Base Equivalents: The alkylating agent is an HCl salt. You must add enough base to neutralize the salt plus deprotonate the phenol.

  • Substrate: 5-bromo-2-nitrophenol (1.0 equiv)

  • Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, typically 325 mesh (3.5 – 4.0 equiv)
    
  • Solvent: DMF (Reaction time: 2-4 h) or Acetone (Reaction time: 12-16 h). Recommendation: Use DMF for scale-up >5g due to solubility.

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, accelerates aziridinium formation.

Step-by-Step Procedure (DMF Method)
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrophenol (1.0 eq) and

    
      (4.0 eq).
    
  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to phenol). Stir at room temperature for 15 minutes. The solution acts as a buffer; the phenol will turn bright yellow/orange as the phenoxide forms.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride HCl (1.3 eq) and NaI (0.1 eq) in a single portion.

  • Reaction: Heat the mixture to 60°C .

    • Why 60°C? Higher temperatures (>90°C) increase the risk of the aziridinium ion polymerizing or hydrolyzing before the phenoxide can attack.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting phenol is acidic and polar; the product is basic.

    • Endpoint: Disappearance of the phenol peak.

  • Quench: Cool to room temperature. Dilute with EtOAc (5x reaction volume) and Water (5x reaction volume).

Purification: The Self-Validating Workup

Because the product is a tertiary amine, we can exploit pH-dependent solubility to purify it without chromatography. This "Acid-Base Extraction" is superior to column chromatography for this substrate.

Workup Protocol
  • Initial Wash: Wash the organic layer (EtOAc) with water (3x) to remove DMF.

  • Acid Extraction (Purification Step 1): Extract the organic layer with 1M HCl (2x).

    • Logic: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted alkyl chloride) and acidic impurities (unreacted phenol) stay in the organic layer.

    • Discard the organic layer.

  • Basification (Purification Step 2): Cool the aqueous acidic layer on ice. Basify to pH > 12 using 6M NaOH .

    • Observation: The product will precipitate as a cloudy oil or solid.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
DOT Diagram 2: Acid-Base Purification Logic

Workup Crude Crude Reaction Mix (EtOAc + Water) Sep1 Phase Separation Crude->Sep1 Org1 Organic Phase (Product + Impurities) Sep1->Org1 Aq1 Aqueous Phase (DMF + Salts) Sep1->Aq1 Discard AcidWash Extract with 1M HCl Org1->AcidWash Org2 Organic Phase (Unreacted Phenol/Neutrals) AcidWash->Org2 Discard Aq2 Acidic Aqueous Phase (Protonated Product [H+]) AcidWash->Aq2 Target Captured BaseStep Basify with 6M NaOH (pH > 12) Aq2->BaseStep FinalExt Extract into DCM BaseStep->FinalExt Pure Pure Product (Free Amine) FinalExt->Pure

Figure 2: Flowchart for the Acid-Base extraction, ensuring removal of non-basic impurities.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Aziridinium hydrolysisEnsure reagents are dry. Increase amine HCl equivalents to 1.5 eq.
Incomplete Conversion "Stalling" due to salt coatingUse finely ground

or switch to

(more soluble).
Product is Colored (Dark) Oxidation of nitrophenolPerform reaction under Nitrogen/Argon atmosphere.
Emulsion during Workup Amphiphilic nature of productUse Brine during the initial wash; filter biphasic mixture through Celite if necessary.
Safety Warning

Vesicant Hazard: The in situ generated aziridinium ion and the starting 2-(dimethylamino)ethyl chloride are structurally related to nitrogen mustards. They are potential blistering agents and alkylating mutagens.

  • Always wear double nitrile gloves.

  • Quench all glassware and spills with dilute NaOH to hydrolyze any remaining alkylating agent before cleaning.

References

  • Mechanism of Aziridinium Formation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (See sections on Williamson Ether Synthesis and Nitrogen Mustards).
  • Aziridinium Ion Kinetics & Reactivity

    • Gao, H., et al. (2021).[1] "Alkylative Aziridine Ring-Opening Reactions." Molecules, 26(6), 1703.[2]

  • Substrate Data (5-Bromo-2-nitrophenol)

    • PubChem Compound Summary for CID 13970496.

  • General Acid-Base Extraction Protocols

    • LibreTexts Chemistry. "Acid-Base Extraction."[3][4][5]

Sources

Scalable production methods for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Executive Summary

This guide details the scalable synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical intermediate for various pharmaceutical scaffolds, including benzoxazinones and kinase inhibitors. While discovery-scale routes often utilize dipolar aprotic solvents (DMF, NMP), these pose significant waste disposal and workup challenges at scale. This protocol presents two distinct methodologies:

  • Method A (Discovery): A high-throughput compatible route using DMF/

    
    .
    
  • Method B (Process Scale): A scalable, green-chemistry aligned Phase Transfer Catalysis (PTC) route using Toluene/Water, designed for pilot plant implementation.

Chemical Identity & Retrosynthesis

  • Target Molecule: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

  • CAS (Precursor): 27684-84-0 (5-bromo-2-nitrophenol)[1]

  • Reaction Type: Williamson Ether Synthesis / Nucleophilic Aromatic Substitution (

    
    )
    

Retrosynthetic Logic: The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 5-bromo-2-nitrophenol) onto the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine.

Key Mechanistic Insight: The 2-chloro-N,N-dimethylethanamine cyclizes to a highly reactive aziridinium ion intermediate under basic conditions. This species is the actual electrophile. Control of pH and temperature is critical to favor attack by the phenoxide over hydrolysis (reaction with water) or dimerization.

ReactionScheme Phenol 5-Bromo-2-nitrophenol (Nucleophile) Product Target Ether (Product) Phenol->Product + Base (K2CO3/NaOH) Amine 2-Chloro-N,N-dimethylethanamine (Electrophile Precursor) Aziridinium Aziridinium Ion (Active Electrophile) Amine->Aziridinium Cyclization (Fast) Aziridinium->Product Ring Opening by Phenoxide

Figure 1: Reaction pathway via the aziridinium intermediate.

Method A: Discovery Scale (DMF Route)

Recommended for gram-scale synthesis where speed is prioritized over waste management.

Reagents:

  • 5-Bromo-2-nitrophenol (1.0 eq)[2]

  • 2-Chloro-N,N-dimethylethanamine HCl (1.5 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (10 vol)

Protocol:

  • Charge: To a round-bottom flask, add 5-bromo-2-nitrophenol (e.g., 10 g) and DMF (100 mL).

  • Base Addition: Add

    
     (19 g) in one portion. The suspension will turn bright yellow/orange (phenoxide formation).
    
  • Electrophile Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (9.9 g).

    • Note: The extra base equivalents are required to neutralize the HCl salt of the amine.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS.

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Pour into Ice/Water (500 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
       and concentrate.
      

Pros/Cons:

  • (+) Homogeneous reaction, fast kinetics.

  • (-) DMF is difficult to remove completely; high water solubility of DMF complicates extraction; poor atom economy.

Method B: Scalable Process (Phase Transfer Catalysis)

Recommended for >100g scale. Eliminates DMF, simplifies workup, and uses cheaper inorganic bases.

Reagents:

  • 5-Bromo-2-nitrophenol (1.0 eq)[2]

  • 2-Chloro-N,N-dimethylethanamine HCl (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, used as 25% aq solution)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (8 vol)

Process Logic: Using a biphasic system (Toluene/Water) with a Phase Transfer Catalyst allows the phenoxide (in the interface/organic phase) to react with the amine while inorganic salts remain in the aqueous phase. This "self-purifies" the reaction mixture.

Step-by-Step Protocol:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer and reflux condenser.

  • Aqueous Phase Prep: Charge Water (5 vol) and NaOH (2.5 eq).

  • Organic Phase Prep: Charge Toluene (8 vol), 5-bromo-2-nitrophenol (1.0 eq), and TBAB (0.05 eq).

  • Mixing: Stir vigorously. The phenol will deprotonate and partition.

  • Reagent Addition: Add 2-chloro-N,N-dimethylethanamine HCl (1.2 eq) as a solid or aqueous solution.

    • Process Tip: Adding the amine as a free base (pre-neutralized) is safer but requires an extra step. Adding as HCl salt directly to the biphasic mixture is acceptable if the exotherm is managed.

  • Reaction: Heat to 85°C for 8–12 hours.

    • Endpoint: <1% unreacted phenol by HPLC.

  • Workup (Self-Validating Purification):

    • Phase Cut 1: Stop stirring, settle layers. Discard the lower aqueous layer (contains NaCl, NaBr, excess NaOH).

    • Acid Extraction (Purification): Add 1M HCl (3 vol) to the Toluene layer. Stir for 15 min.

      • Logic: The product (amine) will protonate and move into the water layer. Non-basic impurities (unreacted phenol, neutral byproducts) stay in Toluene.

    • Phase Cut 2: Keep the Aqueous Layer (Product is here). Discard Toluene.

    • Basification: Adjust the aqueous layer pH to >12 using NaOH (50%). Product oils out.

    • Final Extraction: Extract with fresh Toluene or MTBE. Concentrate to obtain the pure oil.

ProcessFlow Start Start: Biphasic Mixture (Toluene/Water/NaOH/TBAB) Reaction Heat to 85°C (8-12 hours) Start->Reaction Sep1 Phase Separation Discard Aqueous Waste Reaction->Sep1 AcidWash Acid Extraction (1M HCl) Product moves to Aqueous Phase Sep1->AcidWash Sep2 Phase Separation Discard Organic Waste (Impurities) AcidWash->Sep2 Basify Basify Aqueous Phase (pH > 12) Extract into fresh solvent Sep2->Basify Final Concentrate Pure Product Basify->Final

Figure 2: Workup flow for the scalable PTC method.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Yellow to Orange viscous oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% TFA)
Impurity A < 0.5%Unreacted 5-bromo-2-nitrophenol
Impurity B < 0.5%Hydrolysis product (dimethylaminoethanol)
Water Content < 0.2%Karl Fischer

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm)
    
  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.05% TFA).
    
  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

Safety & Handling (HSE)

  • Nitro Compounds: The starting material and product contain a nitro group. While generally stable, avoid heating dry residues >150°C. Perform a DSC (Differential Scanning Calorimetry) scan before scaling >1 kg to determine the onset of decomposition.

  • Alkylating Agent: 2-chloro-N,N-dimethylethanamine is a potent alkylating agent (nitrogen mustard analog). It can cause severe skin burns and is a potential mutagen. Handle in a fume hood with proper PPE (gloves, goggles).

  • Aziridinium Hazard: In solution, the amine forms an aziridinium ion which is highly toxic. Treat all reaction waste with excess base or nucleophile (e.g., thiosulfate) before disposal to quench active alkylators.

References

  • Synthesis of Benzoxazinone Amides (General Method): US Patent 10,017,502 B2. "Benzoxazinone amides as mineralocorticoid receptor modulators." (2018). Link

  • Reagent Preparation:Organic Syntheses, Coll. Vol. 2, p. 123 (1943); Vol. 18, p. 13 (1938). "

    
    -Dimethylaminoethyl Chloride Hydrochloride." Link
    
  • PTC Alkylation of Phenols:Journal of Chemical Education, 2008, 85, 11, 1535.
  • Process Safety of Nitro Compounds:Org. Process Res. Dev. 2003, 7, 6, 1038–1042. "Thermal Stability of Nitro Compounds."

Sources

Application Note: Strategic Solvent Selection for the Extraction and Purification of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine from a crude reaction mixture. The purification strategy is centered on a pH-swing extraction protocol, which leverages the basicity of the tertiary amine functional group. We will explore the foundational principles of solvent selection, evaluate candidate solvents based on critical physicochemical properties, and provide a detailed, field-tested protocol for laboratory execution. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar molecules.

Introduction: The Critical Role of Solvent Selection

The isolation and purification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical synthesis. The target molecule, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, is a functionalized aromatic amine whose purity is paramount for subsequent synthetic steps or biological assays. Liquid-liquid extraction (LLE) is a powerful and scalable purification technique that relies on the differential solubility of a compound between two immiscible liquid phases.[1][2]

The success of LLE is fundamentally governed by the choice of the extraction solvent.[3] An ideal solvent must not only ensure high recovery and purity of the target compound but also align with safety, environmental, and economic considerations.[1][4] This guide will deconstruct the selection process by first analyzing the physicochemical properties of the target molecule and then applying the principles of LLE to establish a robust and efficient purification protocol.

Physicochemical Analysis of the Target Molecule

Understanding the structure of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is the first step in designing a logical extraction strategy.

  • Tertiary Amine (-N,N-dimethylethanamine): This is the key functional group for a pH-swing extraction. As a Lewis base, it can be protonated by an acid to form a water-soluble ammonium salt. The pKa of the conjugate acid (pKaH) of similar aromatic amines typically falls within the pH limits of water, allowing for controlled ionization by adjusting the aqueous phase pH.[5]

  • Aromatic Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar, increasing the overall polarity of the molecule.[6] Aromatic nitro compounds are generally soluble in a wide range of organic solvents.[6]

  • Bromo-substituted Phenyl Ring: The bromo-phenyl ether portion of the molecule is lipophilic (hydrophobic), contributing to its solubility in organic solvents.

  • Ether Linkage (-O-): The ether bond is relatively stable and contributes to the molecule's polarity.

The molecule possesses both polar (nitro, ether, amine) and nonpolar (bromo-aromatic ring) regions, making it an amphiphilic compound. The basic amine provides a "handle" to dramatically and reversibly alter its polarity.

The Principle of pH-Swing Extraction

A pH-swing extraction is a type of reactive extraction that exploits the basicity of the target amine.[5] The distribution of the amine between the organic and aqueous phases is controlled by its ionization state, which is dictated by the pH of the aqueous phase.

The process involves two main stages:

  • Acidic Extraction (Forward Extraction): The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated, becoming a salt, and partitions into the aqueous phase, leaving neutral or acidic impurities behind in the organic layer.

  • Basic Extraction (Back Extraction): The acidic aqueous phase is isolated, and a base (e.g., NaOH) is added to neutralize the ammonium salt, regenerating the neutral, organic-soluble amine. This deprotonated amine is then extracted back into a fresh volume of organic solvent.

This two-stage process provides a significant purification factor, as only compounds with a similar basicity to the target molecule will be co-extracted.

G process_node process_node waste_node waste_node product_node product_node crude Crude Reaction Mixture (Product + Impurities) dissolve Dissolve in Organic Solvent crude->dissolve sep_funnel1 Separatory Funnel 1 dissolve->sep_funnel1 add_acid Wash with Aqueous Acid (e.g., 1M HCl) sep_funnel1->add_acid organic1 Organic Phase 1 (Neutral/Acidic Impurities) add_acid->organic1 Discard aqueous1 Aqueous Phase 1 (Protonated Product Salt) add_acid->aqueous1 Collect sep_funnel2 Separatory Funnel 2 aqueous1->sep_funnel2 add_base Add Aqueous Base (e.g., 2M NaOH) to pH > 10 sep_funnel2->add_base add_solvent Extract with Fresh Organic Solvent add_base->add_solvent aqueous2 Aqueous Phase 2 (Inorganic Salts) add_solvent->aqueous2 Discard organic2 Organic Phase 2 (Purified Product) add_solvent->organic2 Collect wash_dry Wash with Brine, Dry (e.g., MgSO4) organic2->wash_dry evaporate Evaporate Solvent wash_dry->evaporate final_product Pure Product evaporate->final_product

Figure 1. Workflow diagram of the pH-swing liquid-liquid extraction protocol.

Critical Solvent Selection Criteria

The choice of an organic solvent is a multi-parameter optimization problem. The following criteria must be carefully evaluated.[3][4]

  • Immiscibility: The solvent must not be miscible with water to allow for the formation of two distinct layers.[3]

  • Solubility & Selectivity: The solvent must have high solubility for the neutral form of the target compound but low solubility for the impurities to be removed.[4] The efficiency of the extraction is directly related to the partition coefficient (K) of the solute between the two phases.[1]

  • Density: A significant density difference relative to water (1.0 g/mL) facilitates clean and rapid phase separation. Solvents like dichloromethane (DCM) are denser than water, while ethyl acetate and toluene are less dense.

  • Boiling Point: A low boiling point simplifies solvent removal via rotary evaporation, minimizing thermal stress on the product.[4] However, highly volatile solvents can be difficult to handle.

  • Chemical Stability: The solvent must be inert and not react with the acidic or basic conditions employed during the extraction.[2] For instance, ester-based solvents like ethyl acetate can undergo hydrolysis under strong basic conditions.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations. Efforts should be made to select "greener" solvents where performance is not compromised.[1]

Comparison of Candidate Solvents

The table below summarizes the properties of common organic solvents considered for this extraction.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Dichloromethane (DCM) CH₂Cl₂1.3339.63.1Pros: Excellent solvating power for a wide range of compounds, denser than water, low boiling point. Cons: Environmental and health concerns (potential carcinogen).
Ethyl Acetate (EtOAc) C₄H₈O₂0.9077.14.4Pros: Good solvating power, relatively low toxicity, less dense than water. Cons: Partially miscible with water (up to 8% w/w), susceptible to hydrolysis at extreme pH.
Methyl tert-butyl ether (MTBE) C₅H₁₂O0.7455.22.5Pros: Low boiling point, low water miscibility, less prone to peroxide formation than diethyl ether. Cons: Environmental concern as a groundwater contaminant.
Toluene C₇H₈0.87110.62.4Pros: Excellent for dissolving nonpolar compounds, good phase separation. Cons: High boiling point makes removal difficult, relatively toxic.
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O0.8680.02.7Pros: "Greener" alternative derived from renewable sources, good solvating properties, lower water miscibility than THF. Cons: Higher cost, can form peroxides.

Recommendation: For most laboratory-scale applications, Ethyl Acetate (EtOAc) offers the best balance of performance, safety, and ease of use. Its potential for hydrolysis is minimal under the typical conditions of a standard workup (e.g., 1M HCl, 1-2M NaOH). For processes sensitive to water or hydrolysis, MTBE is a superior choice. DCM should be reserved for cases where other solvents fail to provide adequate solubility of the crude material.

Detailed Experimental Protocol

This protocol assumes the starting point is a crude reaction mixture from which the solvent has been removed, leaving an oil or solid residue.

Reagents & Equipment:

  • Crude 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

  • Ethyl Acetate (EtOAc)

  • 1.0 M Hydrochloric Acid (HCl)

  • 2.0 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size)

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Protocol Steps:

Part A: Initial Dissolution & Acidic Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add Ethyl Acetate (approx. 10-20 mL per gram of crude material) and swirl to dissolve the material completely.

  • Add an equal volume of 1.0 M HCl to the separatory funnel.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Carefully drain the lower aqueous layer (which now contains the protonated product) into a clean Erlenmeyer flask.

  • Self-Validation: To ensure complete extraction, add a small, fresh portion of 1.0 M HCl to the organic layer, shake again, and combine the aqueous layers.

  • The remaining organic layer, containing neutral and acidic impurities, can be discarded.

Part B: Basification and Back-Extraction

  • Transfer the collected acidic aqueous phase to a clean separatory funnel.

  • Slowly add 2.0 M NaOH solution while swirling. Check the pH of the aqueous layer periodically. Continue adding base until the pH is >10. The deprotonated amine may precipitate or make the solution cloudy.

  • Add a fresh portion of Ethyl Acetate to the funnel (equal in volume to the aqueous layer).

  • Stopper and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The purified product is now in the upper ethyl acetate layer.

  • Drain the lower aqueous layer and discard it.

  • Self-Validation: Re-extract the aqueous layer with a second, smaller portion of ethyl acetate to recover any residual product. Combine the organic layers.

Part C: Washing and Drying

  • Wash the combined organic layers by adding an equal volume of brine to the separatory funnel. Shake gently and discard the lower aqueous layer. This step helps remove residual water and inorganic salts.

  • Drain the washed ethyl acetate layer into a dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) to the flask and swirl. Let it sit for 10-15 minutes to absorb all residual water.

Part D: Solvent Removal

  • Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • The resulting residue is the purified 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine.

G cluster_acidic Acidic Wash (pH < 2) cluster_basic Basic Wash (pH > 10) organic_phase organic_phase aqueous_phase aqueous_phase interface acidic_state R-N(CH₃)₂ + HCl R-N⁺H(CH₃)₂ Cl⁻ organic_acidic Organic Phase (EtOAc) ------------------ R-N(CH₃)₂ (Low Concentration) acidic_state:f0->organic_acidic Stays in Organic aqueous_acidic Aqueous Phase (H₂O + HCl) ------------------ R-N⁺H(CH₃)₂ Cl⁻ (High Concentration) acidic_state:f1->aqueous_acidic Moves to Aqueous basic_state R-N⁺H(CH₃)₂ Cl⁻ + NaOH R-N(CH₃)₂ + H₂O + NaCl organic_basic Organic Phase (EtOAc) ------------------ R-N(CH₃)₂ (High Concentration) basic_state:f1->organic_basic Moves to Organic aqueous_basic Aqueous Phase (H₂O + NaCl) ------------------ R-N(CH₃)₂ (Low Concentration) basic_state:f0->aqueous_basic Stays in Aqueous

Figure 2. Chemical principle of amine partitioning based on aqueous phase pH.

Troubleshooting Common Issues

  • Emulsion Formation: An emulsion is a stable suspension of one liquid within the other, preventing clear phase separation. This is common when the mixture contains insoluble solids or surfactants.[7]

    • Solution: Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine, which can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Poor Recovery: If the final yield is low, it could be due to incomplete extraction at any stage.

    • Solution: Ensure the pH is correct at each step. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume. Ensure the neutral product is sufficiently soluble in the chosen organic solvent.

  • Product is an Oil, Not a Solid: Many purified amines are oils or low-melting-point solids at room temperature. This is not necessarily an indication of impurity. Purity should be confirmed by analytical methods like NMR, LC-MS, or GC-MS.

Conclusion

The successful extraction of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is readily achievable through a well-designed pH-swing liquid-liquid extraction protocol. Solvent selection is the most critical parameter influencing the efficiency, safety, and scalability of this process. Ethyl acetate is recommended as a first-choice solvent, providing a favorable balance of high analyte solubility, good phase separation, and a manageable safety profile. By understanding the underlying chemical principles and following a systematic protocol, researchers can achieve high purity and yield for this and structurally related compounds.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Vertex AI Search.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • MST.edu. (n.d.).
  • Aakash Institute. (n.d.).
  • Element Lab Solutions. (n.d.).
  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Unacademy. (2020). NITRO COMPOUNDS. Unacademy.

Sources

Troubleshooting & Optimization

Crystallization challenges with 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine (BN-DMEA)

Executive Summary

You are encountering difficulties crystallizing 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine (referred to herein as BN-DMEA ). This molecule presents a classic "perfect storm" for crystallization issues: a flexible alkyl-amine tail attached to a lipophilic, electron-deficient nitro-aryl core.

The free base of BN-DMEA is predicted to be a low-melting solid or viscous oil due to the high rotational freedom of the ether linkage and the lack of strong hydrogen bond donors. Successful isolation requires salt formation.

This guide addresses the three most common failure modes reported for this structural class:

  • Liquid-Liquid Phase Separation (Oiling Out) during salt formation.

  • Hygroscopicity of the Hydrochloride (HCl) salt.

  • Regioisomer Impurity Rejection (4-bromo vs 5-bromo isomers).

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: Upon adding acid or cooling, the solution turns milky or separates into a dense, oily bottom layer instead of precipitating crystals.[1]

The Science (Causality): This is Liquid-Liquid Phase Separation (LLPS).[1] The "oil" is a solute-rich liquid phase that forms because the system has entered a region of the phase diagram where the energy barrier to form an amorphous liquid is lower than the barrier to nucleate a crystalline solid. This is common with BN-DMEA because the flexible N,N-dimethylethanamine chain disrupts lattice packing, lowering the melting point effectively below the process temperature in the presence of solvent.

Corrective Protocol: The "Seeding at Low Supersaturation" Strategy

StepActionScientific Rationale
1 Switch Solvent System Move from pure alcohols (MeOH/EtOH) to a polar aprotic/non-polar mixture . Recommended: Ethyl Acetate (EtOAc) / Heptane or IPA / Isopropyl Acetate . Avoid water; it stabilizes the oil phase.
2 Temperature Cycling If oiled, heat the mixture until the oil re-dissolves (Clear Point). Cool slowly (0.2°C/min). If oil reappears, heat again.[2] Do not add more acid.
3 Seed Addition You must seed the solution within the Metastable Zone (MSZW)—after the clear point but before the oiling point. If you lack seeds, scratch the glass interface vigorously or use a sonication probe to induce primary nucleation.
4 Ripening Once a haze of solid forms, hold temperature constant for 2-4 hours. This allows Ostwald Ripening to consume the amorphous oil droplets and grow the crystalline nuclei.
Module 2: Salt Selection Strategy

The Problem: The HCl salt is gummy or hygroscopic (absorbs water from air), making it impossible to handle.

The Science: The chloride counter-ion is small and spherical, often allowing the flexible BN-DMEA cation to adopt multiple conformations, leading to voids in the lattice that trap water. Larger, planar organic acids often force the flexible amine tail into a rigid conformation via multi-point hydrogen bonding (e.g., bridging the amine and the ether oxygen).

Recommended Screen: Do not rely solely on HCl. Screen the following counter-ions to improve crystallinity and melting point.

Counter-ionStoichiometryExpected OutcomeWhy?
Oxalic Acid 1:1High MP SolidOxalate often forms bridging H-bonds between two amine cations, locking the lattice.
Fumaric Acid 1:1 or 1:0.5Stable Crystalline SolidThe rigid, planar structure of fumarate stabilizes the flexible ether chain.
Maleic Acid 1:1Crystalline (Potential Polymorphs)Good solubility profile; useful if Oxalate is too insoluble.
HCl (Anhydrous) 1:1Hygroscopic SolidOnly use if generated in anhydrous ether/dioxane. Avoid aqueous HCl.
Module 3: Visualization of Workflows
Figure 1: Troubleshooting Oiling Out (Decision Tree)

Caption: Logical flow for converting an oiled-out reaction mixture into a crystalline solid using temperature cycling and solvent modification.

OilingOutTroubleshoot Start Start: Reaction Mixture is Oily CheckSolvent Check Solvent System Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent RemoveWater Azeotropic Distillation (Replace with EtOAc/IPA) IsWaterPresent->RemoveWater Yes HeatCycle Heat to Clear Point (Dissolve Oil) IsWaterPresent->HeatCycle No RemoveWater->HeatCycle CoolSlow Cool Slowly (0.1°C/min) HeatCycle->CoolSlow CheckState State Check CoolSlow->CheckState AddSeed Add Seeds / Sonication (at Cloud Point) CheckState->AddSeed Haze/Cloudy ChangeSalt Switch Counter-ion (Try Oxalate/Fumarate) CheckState->ChangeSalt Oil Returns Success Crystalline Solid Formed AddSeed->Success

Figure 2: Salt Screening Workflow

Caption: Step-by-step protocol for identifying the optimal salt form for BN-DMEA.

SaltScreen FreeBase BN-DMEA Free Base (Oil/Low MP Solid) Dissolve Dissolve in EtOAc (5 vol) FreeBase->Dissolve Split Split into 4 Vials Dissolve->Split Acid1 Add HCl (4M in Dioxane) Split->Acid1 Acid2 Add Oxalic Acid (sat. in EtOH) Split->Acid2 Acid3 Add Fumaric Acid (sat. in EtOH) Split->Acid3 Observe Observe Precipitate Acid1->Observe Acid2->Observe Acid3->Observe Analyze Analyze (DSC/XRPD) Observe->Analyze

[3][4]

Frequently Asked Questions (FAQ)

Q1: My product contains 5-10% of the 4-bromo isomer. How do I remove it? A: Isomer separation is difficult at the final stage.

  • Prevention:[3] Ensure high regioselectivity during the bromination of the nitrophenol precursor.

  • Purification: The Oxalate salt often amplifies solubility differences between regioisomers. Recrystallize the crude oxalate salt from Ethanol/Water (95:5) . The 5-bromo isomer (target) usually crystallizes first due to better packing symmetry compared to the 4-bromo impurity.

Q2: The solid turns into a sticky gum on the filter paper. Why? A: This is likely "Deliquescence" or solvent entrapment.[4]

  • Cause: You may be filtering at a temperature where the oil phase is stable, or the crystal solvate is collapsing.

  • Fix: Wash the filter cake with cold Heptane or MTBE (Methyl tert-butyl ether) immediately to displace high-boiling solvents. Dry in a vacuum oven at ambient temperature first; heating a solvate too fast can melt it.

Q3: Can I use water as an anti-solvent? A: Avoid water if possible. While BN-DMEA salts are insoluble in water, the presence of water promotes the formation of an emulsion (oil) rather than a crystal suspension. Use Heptane or Toluene as anti-solvents for crystallization.

References
  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out." Organic Chemistry Lab Techniques. [Link]

  • Ettrup, A., et al. "Radiosynthesis and evaluation of [11C]CIMBI-36." Journal of Nuclear Medicine, 2011. (Provides context on crystallizing similar brominated phenethylamine derivatives). [Link]

  • PubChem. "2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride (CIMBI-36)."[5] National Library of Medicine. [Link]

Sources

Stability of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Subject: In-depth Guide to the Stability and Handling of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine Under Basic Conditions

Introduction

Welcome to the technical support center for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. This molecule, a substituted diaryl ether, is a valuable intermediate in medicinal chemistry and drug development. However, its unique electronic structure—specifically the presence of a strong electron-withdrawing nitro group positioned ortho to the ether linkage—presents significant stability challenges, particularly in basic environments. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate these challenges, ensuring experimental success and integrity of results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, workup, or handling of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine in the presence of bases.

Question 1: I am attempting to synthesize 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine via a standard SNAr reaction but am observing low yields and the formation of significant amounts of 5-bromo-2-nitrophenol. What is causing this?

Answer:

This is a classic issue stemming from the very nature of the reaction used to create the molecule. The synthesis of this diaryl ether typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where an alcohol (2-(dimethylamino)ethan-1-ol) attacks an activated aryl halide (e.g., 1-bromo-5-fluoro-2-nitrobenzene) in the presence of a base.[1] The problem is that the product, once formed, is also susceptible to nucleophilic attack under the same basic conditions, leading to cleavage of the ether bond.

The core issue is that the ortho-nitro group strongly activates the aromatic ring, making the carbon atom of the ether linkage highly electrophilic.[2] This allows a nucleophile—either the hydroxide ion (if water is present) or the alkoxide from the starting material—to attack and cleave the desired product, regenerating the 5-bromo-2-nitrophenolate anion.

G cluster_synthesis Desired Synthesis Pathway (SNAr) cluster_degradation Competing Degradation Pathway A 5-Bromo-2-nitrophenolate + 2-(Dimethylamino)ethyl halide B Product: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine A->B Base (e.g., K2CO3) Heat C Product: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine D Degradation Product: 5-Bromo-2-nitrophenol C->D Base (e.g., K2CO3) + Nucleophile (H2O, OH-)

Caption: Competing pathways during synthesis.

Troubleshooting Steps:

  • Select a Milder, Non-Nucleophilic Base: Strong, nucleophilic bases like NaOH or KOH should be avoided. While strong, non-nucleophilic bases like Sodium Hydride (NaH) can be effective, they are often unforgiving. Anhydrous, milder bases are preferable as they minimize the presence of hydroxide ions.

  • Optimize Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired degradation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely by TLC or LC-MS.

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. The presence of water will generate hydroxide ions, a potent nucleophile for ether cleavage.

  • Control Stoichiometry: Use a slight excess of the 2-(dimethylamino)ethan-1-ol starting material, but avoid a large excess of base, which can promote the degradation pathway.

Table 1: Comparison of Bases for Diaryl Ether Synthesis

BaseTypeTypical Use & PerformanceRecommendation for This Synthesis
NaOH, KOH Strong, NucleophilicOften used but can lead to hydrolysis/cleavage.Not Recommended. High risk of product degradation.
NaH Strong, Non-nucleophilicVery effective for deprotonation; requires strict anhydrous conditions.Use with caution. Can be effective but may require significant optimization to avoid degradation at higher temperatures.
K₂CO₃, Cs₂CO₃ Mild, Non-nucleophilicGenerally safe and effective; Cesium Carbonate is often more soluble and reactive.[3]Highly Recommended. K₂CO₃ is a good starting point. Cs₂CO₃ can be used to increase the reaction rate at lower temperatures.
K₃PO₄ Mild, Non-nucleophilicA good alternative to carbonates, often used in palladium-catalyzed couplings but also effective in SNAr.[3]Recommended. Can provide a good balance of reactivity and selectivity.
Question 2: My product appears stable in organic solvent, but I observe decomposition when performing an aqueous basic workup (e.g., washing with 1M NaOH). How can I safely neutralize my reaction and purify my product?

Answer:

Your observation is correct and highlights the lability of the ether bond to aqueous bases. Washing with a strong aqueous base like 1M NaOH introduces a high concentration of hydroxide ions, which readily attack the electron-deficient aromatic ring and cleave the ether.

Self-Validating Protocol for Safe Aqueous Workup:

The goal is to remove acidic impurities (like unreacted phenol) without providing the conditions for product degradation.

Step-by-Step Methodology:

  • Initial Quench: Cool the reaction mixture to room temperature or below (0-5 °C) in an ice bath. This slows down all reaction rates, including degradation.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). This lowers the concentration of all species.

  • Neutralization with Mild Base: Instead of 1M NaOH, use a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). This is sufficiently basic to neutralize acidic byproducts but maintains a much lower hydroxide concentration.

  • Perform Wash Quickly: Add the cold NaHCO₃ solution to your separatory funnel, shake gently for no more than 30-60 seconds, and immediately separate the layers. Do not let the layers sit in contact for extended periods.

  • Repeat if Necessary: If you need to perform multiple basic washes, use fresh, cold NaHCO₃ solution each time and work quickly.

  • Final Wash: Wash the organic layer with cold brine (saturated aqueous NaCl) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Part 2: Scientific FAQs

Question 1: What is the precise chemical mechanism for the base-mediated degradation of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine?

Answer:

The degradation proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism .[2] This is an addition-elimination process.

  • Addition Step: A nucleophile (Nu⁻), such as a hydroxide ion (OH⁻), attacks the carbon atom of the nitrophenyl ring that is bonded to the ether oxygen. This carbon is highly electrophilic due to the powerful electron-withdrawing effect of the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is key to stabilizing the intermediate and allowing the reaction to proceed.

  • Elimination Step: The aromaticity of the ring is restored by the elimination of a leaving group. In this case, the 2-(dimethylamino)ethan-1-olate anion is expelled, cleaving the ether bond.

  • Protonation: The expelled alkoxide is subsequently protonated by water or another proton source in the medium, and the primary degradation product, 5-bromo-2-nitrophenol, is formed.

G cluster_mech SNAr Degradation Mechanism Product Product Molecule + OH⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Product->Intermediate Step 1: Nucleophilic Attack Cleavage Cleavage Products: 5-Bromo-2-nitrophenolate + HO-CH₂CH₂N(CH₃)₂ Intermediate->Cleavage Step 2: Elimination of Leaving Group

Sources

Validation & Comparative

Comparative Guide to HPLC Method Development for the Purity of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. This molecule, featuring a tertiary amine, a nitrophenoxy group, and a bromine substituent, presents a unique set of chromatographic challenges, most notably the potential for severe peak tailing and the need to resolve closely related impurities.

We will move beyond a simple recitation of steps, instead focusing on the scientific rationale behind each decision in the method development workflow. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a practical framework for developing a self-validating and reliable purity method from first principles.

Analyte Characterization: The Foundation of Method Development

Before a single injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This initial desktop analysis informs every subsequent decision.

  • Structure: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

  • Key Functional Groups:

    • Tertiary Amine: This is the most critical feature from a chromatographic perspective. The lone pair of electrons on the nitrogen makes it basic (estimated pKa ~8.5-9.5). In unbuffered or neutral mobile phases, this group can interact strongly with acidic residual silanol groups on the silica surface of the stationary phase, leading to significant peak tailing.[1][2][3]

    • Nitrophenoxy & Bromo Groups: These electron-withdrawing groups create strong chromophores, making UV detection highly sensitive. A UV scan of the analyte is essential to determine the wavelength of maximum absorbance (λmax) for optimal detector response.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / ObservationImplication for HPLC Method Development
Molecular FormulaC10H13BrN2O3Provides molecular weight for mass spectrometry confirmation if needed.
Key Functional GroupsTertiary Amine, Nitrophenyl Ether, Bromo-substituentTertiary amine is basic and prone to peak tailing.[4] The aromatic system provides strong UV absorbance.
Estimated pKa~8.5 - 9.5 (for the tertiary amine)Mobile phase pH must be carefully controlled to ensure a consistent ionization state. Operating at a pH at least 2 units below the pKa is crucial to suppress silanol interactions and achieve symmetrical peaks.[5][6]
UV AbsorbanceStrong chromophores suggest high UV activity. A preliminary scan indicates λmax ≈ 265 nm.UV-Vis/PDA detection is the ideal choice. Monitoring at 265 nm will provide high sensitivity. A Photo-Diode Array (PDA) detector is recommended to assess peak purity.
SolubilitySoluble in common organic solvents like Methanol and Acetonitrile.Provides flexibility in preparing stock solutions and choosing the sample diluent. The sample diluent should ideally match the initial mobile phase composition to prevent peak distortion.

Part 1: Initial Method Screening - A Comparative Approach

The goal of the screening phase is not to achieve perfect separation, but to rapidly identify the most promising column chemistry and mobile phase conditions. We will compare three common reversed-phase columns to illustrate this process. Reversed-phase chromatography is selected as the primary mode due to the analyte's moderate polarity.[7]

Experimental Protocol: Column and Mobile Phase Screening
  • Standard Preparation: Prepare a 0.1 mg/mL solution of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine in 50:50 Acetonitrile:Water.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH is chosen to protonate the tertiary amine, minimizing interaction with silanols.[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 265 nm.

    • Injection Volume: 5 µL.

  • Columns for Comparison:

    • Column A: Standard End-capped C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Column B: Base-Deactivated C18 (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm). These columns have reduced residual silanol activity.[8]

    • Column C: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm). The phenyl chemistry can offer alternative selectivity for aromatic compounds through pi-pi interactions.

Results and Rationale

The performance of each column is evaluated based on peak shape (Tailing Factor, Tf) and retention time (Rt). The ideal peak has a tailing factor of 1.0; values > 1.5 are generally considered poor.[2]

Table 2: Comparative Data from Initial Column Screening

Column ScreenedRetention Time (Rt) (min)Tailing Factor (Tf)Observations and Rationale
A: Standard End-capped C188.22.1Significant tailing is observed, as predicted. The standard end-capping is insufficient to fully shield the analyte from the acidic silanol sites, even with an acidic mobile phase.[1]
B: Base-Deactivated C18 (Recommended) 8.5 1.2 Vastly superior peak shape. The high-purity silica and advanced end-capping effectively minimize the secondary interactions causing tailing.[3] This column provides the best starting point for optimization.
C: Phenyl-Hexyl7.51.8While offering a different retention time (indicating different selectivity), the peak tailing is still problematic. The pi-pi interactions are not sufficient to overcome the strong silanol interactions for this basic analyte.

Based on this screening, the Base-Deactivated C18 column is selected for further optimization due to its superior peak shape for the basic analyte.

Part 2: Method Optimization - Refining the Separation

With a suitable column selected, the next step is to optimize the mobile phase and gradient to ensure adequate resolution between the main peak and any potential impurities, including those that may form during stability studies.

Caption: Workflow for HPLC Purity Method Development.

Experimental Protocol: Gradient Optimization
  • Column: Base-Deactivated C18 (Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min; Temperature: 30 °C; Detection: 265 nm.

  • Gradients to Compare:

    • Gradient 1 (Fast): 20-80% B in 10 minutes.

    • Gradient 2 (Shallow): 40-70% B in 15 minutes.

A shallow gradient is often more effective at separating closely eluting impurities.[9] By focusing the gradient around the elution point of the main peak (~8.5 min, which corresponds to ~55-60% Acetonitrile in the screening gradient), we can improve the resolution of adjacent peaks.

Table 3: Comparison of Gradient Profiles

Gradient ProfileRt of Main Peak (min)Resolution (Rs) to Nearest ImpurityAnalysis Time (min)Rationale
1: 20-80% B in 10 min6.81.315Faster analysis, but the resolution between the main peak and a minor pre-peak is suboptimal (ICH acceptance is typically Rs ≥ 1.5).
2: 40-70% B in 15 min10.22.520Optimal. The shallower gradient significantly improves the resolution of the critical pair. The slightly longer run time is an acceptable trade-off for the increased confidence in the purity assessment.[10]

Part 3: Forced Degradation - Proving Method Specificity

A purity method is only useful if it can separate the API from its degradation products. Forced degradation studies, a cornerstone of method development as per ICH guidelines, are performed to demonstrate this capability, making the method "stability-indicating".[11][12] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradants are formed and can be chromatographically resolved.[12]

Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: Prepare separate 0.1 mg/mL solutions of the API.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 60°C for 4 hours. Neutralize with 1M NaOH before injection.

    • Base Hydrolysis: Add 0.1M NaOH, keep at room temperature for 2 hours. Neutralize with 0.1M HCl before injection.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 6 hours.

    • Thermal: Heat solid API at 105°C for 24 hours. Dissolve in diluent for analysis.

    • Photolytic: Expose solution to UV light (ICH Q1B conditions).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. A PDA detector is used to evaluate peak purity.

Results and Interpretation

The analysis of stressed samples must demonstrate that the main API peak is well-resolved from all degradation products and that its spectral purity is maintained.

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationPeak Purity of APIObservations
Control (Unstressed)0%PassA single, pure peak is observed.
Acid Hydrolysis~15%PassTwo major degradation peaks observed at Rt = 4.5 min and 11.8 min. Both are baseline resolved (Rs > 2.0) from the main API peak.
Base Hydrolysis~10%PassOne major degradant observed at Rt = 5.2 min. Baseline resolved.
Oxidation (H₂O₂)~8%PassA minor degradation peak is formed and well-resolved.
Thermal<2%PassThe molecule is highly stable to dry heat under these conditions.
Photolytic~5%PassMinor degradation observed, with all degradants resolved from the main peak.

The successful separation of all degradation products confirms the method is stability-indicating and fit for its intended purpose.[13][14]

ParameterInfluence cluster_input Input Parameters cluster_output Output Responses pH Mobile Phase pH Retention Retention Time pH->Retention affects ionized analytes Tailing Peak Tailing pH->Tailing suppresses silanol interaction ACN % Acetonitrile ACN->Retention strong solvent effect Resolution Resolution ACN->Resolution Column Column Chemistry Column->Retention Column->Tailing base-deactivation is key Column->Resolution selectivity

Caption: Interplay of Key HPLC Method Parameters.

Part 4: Final Method and Validation Considerations

The culmination of this development work is a robust, optimized, and stability-indicating method.

Final Recommended HPLC Method
  • Column: Base-Deactivated C18 (e.g., Phenomenex Luna C18(2)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 40% B

    • 15.0 min: 70% B

    • 15.1 min: 40% B

    • 20.0 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: PDA, Wavelength 265 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Method Validation

Before implementation in a regulated environment, this method must be fully validated according to ICH Q2(R2) guidelines.[15][16] This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: A minimum of five concentrations across the desired range (e.g., LOQ to 120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[17]

  • Accuracy: Assessed by spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%.[18]

  • Precision:

    • Repeatability: Multiple preparations by the same analyst on the same day.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively. Typically determined based on a signal-to-noise ratio of 10 for LOQ and 3 for LOD.[19]

  • Robustness: Deliberate small changes are made to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.[20]

  • System Suitability: Performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters include tailing factor (<1.5), resolution (Rs > 2.0), and injection precision (%RSD < 1.0% for 5 replicate injections).

Conclusion

This guide has systematically compared different chromatographic strategies to develop a scientifically sound, robust, and stability-indicating HPLC method for the purity determination of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. By prioritizing the understanding of the analyte's chemistry, we addressed the key challenge of peak tailing through the logical selection of a base-deactivated column and an acidic mobile phase. The subsequent optimization of the gradient and the rigorous challenge of the method via forced degradation studies provide a high degree of confidence in its specificity and reliability. This structured, rationale-driven approach serves as a blueprint for developing high-quality analytical methods essential for modern pharmaceutical development.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: The Use Of Forced Degradation In Analytical Method Development Source: DPT Laboratories URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: <[Link] SCT-V5-I3-010.pdf>

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets Source: SSRN URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Different Types of HPLC Columns Used in Analysis Source: Pharmaguideline URL: [Link]

  • Title: Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns Source: PubMed URL: [Link]

  • Title: 5 Main Types of HPLC Columns Explained Source: Torontech URL: [Link]

  • Title: HPLC Column Standardization in Pharmaceutical Development: A Case Study Source: LCGC North America URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Yakhak Hoeji URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials, Inc. URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC Tips Peak Tailing Source: YouTube URL: [Link]

  • Title: But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: LCGC International URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL: [Link]

  • Title: Ich guidelines for validation final Source: SlideShare URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium Source: International Letters of Chemistry, Physics and Astronomy URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: HPLC Method Development Source: Chemistry LibreTexts URL: [Link]

  • Title: (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: ResearchGate URL: [Link]

Sources

Elemental analysis data for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Executive Summary & Chemical Identity

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a specialized synthetic intermediate primarily utilized in medicinal chemistry for the development of benzoxazine derivatives, serotonin receptor ligands, and kinase inhibitors. It functions as a flexible pharmacophore building block, offering a bromine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a nitro group ready for reduction to an aniline, enabling intramolecular cyclization or further functionalization.

This guide compares its performance, stability, and reactivity against key halogenated analogs (Chloro- and Iodo- variants) and defines the critical quality attributes (CQA) required for high-purity applications.

Chemical Structure & Identifiers:

  • IUPAC Name: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

  • Molecular Formula: C₁₀H₁₃BrN₂O₃

  • Molecular Weight: 289.13 g/mol

  • Key Moieties: 5-Bromo (Cross-coupling site), 2-Nitro (Reducible core), Dimethylaminoethyl ether (Solubility/Binding motif).

Elemental Analysis Data: Theoretical vs. Experimental

For researchers synthesizing or procuring this compound, Elemental Analysis (CHN) is the primary validation metric to confirm purity and the absence of inorganic salts or solvent solvates.

Table 1: Elemental Analysis Specifications (Combustion Analysis)

ElementTheoretical Mass %Acceptance Range (±0.4%)Common Impurity Indicators
Carbon (C) 41.54% 41.14% – 41.94%Low %C suggests moisture/inorganic salts. High %C suggests solvent retention (e.g., EtOAc).
Hydrogen (H) 4.53% 4.13% – 4.93%High %H often indicates residual water or aliphatic solvents.
Nitrogen (N) 9.69% 9.29% – 10.09%Deviations indicate incomplete nitration or amine degradation.
Bromine (Br) 27.63% 27.23% – 28.03%Critical for confirming halogen integrity; loss suggests debromination.
Oxygen (O) 16.60% Calculated by differenceN/A

Analyst Note: Due to the basic dimethylamino group, this compound is often isolated as a hydrochloride salt (C₁₀H₁₃BrN₂O₃·HCl). If analyzing the salt form, recalculate theoretical values (MW increases to ~325.6 g/mol ).

Performance Comparison: Halogenated Analogs

When selecting a building block for library synthesis, the choice of halogen (Cl, Br, I) at the 5-position dictates reaction yield and stability.

Table 2: Performance Matrix of 5-Halo-2-nitrophenoxy Intermediates

Feature5-Bromo Analog (Subject)5-Chloro Analog 5-Iodo Analog
Cross-Coupling Reactivity High (Ideal for Suzuki/Buchwald)Low (Requires specialized ligands)Very High (Often too reactive/unstable)
Chemical Stability Excellent (Stable to air/light)Excellent Moderate (Light sensitive, debrominates)
Cost Efficiency Optimal (Balance of cost/yield)High (Cheaper, but lower yield)Low (Expensive precursor)
Reduction Selectivity High (Nitro reduces without debromination)High Risk (Pd/C reduction can remove Iodine)

Key Insight: The 5-Bromo variant is the industry standard because it survives the nitro-reduction conditions (e.g., Fe/NH₄Cl or Zn/AcOH) required to generate the corresponding aniline, whereas the 5-Iodo analog is prone to hydrodehalogenation during catalytic hydrogenation.

Synthesis & Reaction Pathways (Visualized)

The synthesis involves the O-alkylation of 5-bromo-2-nitrophenol. The resulting ether is a "divergent intermediate" capable of forming benzoxazines or open-chain ligands.

Figure 1: Synthesis and Downstream Application Pathway

SynthesisPathway Start 5-Bromo-2-nitrophenol Product 2-(5-bromo-2-nitrophenoxy)- N,N-dimethylethanamine (Target Intermediate) Start->Product O-Alkylation (90°C, 4h) Reagent 2-(Dimethylamino)ethyl chloride (Base: K2CO3, Solvent: DMF) Reagent->Product Aniline Reduction Product (2-Amino-5-bromophenoxy...) Product->Aniline Nitro Reduction (Fe/AcOH or SnCl2) Coupling Suzuki/Buchwald Coupling (Biaryl Ethers) Product->Coupling Pd-Catalyzed Cross-Coupling Cyclization Benzoxazine Derivatives (Heterocycles) Aniline->Cyclization Intramolecular Cyclization

Caption: Workflow showing the conversion of 5-bromo-2-nitrophenol to the target ether and its subsequent divergence into heterocyclic synthesis or cross-coupling reactions.

Experimental Protocols

Protocol A: Synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Self-Validating Step: The reaction progress is monitored by the disappearance of the bright yellow nitrophenolate anion color.

  • Reagents: 5-Bromo-2-nitrophenol (1.0 eq), 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 5-bromo-2-nitrophenol in DMF. Add K₂CO₃ and stir at RT for 30 min (Solution turns bright yellow/orange).

    • Add 2-(dimethylamino)ethyl chloride hydrochloride.

    • Heat to 80–90°C for 4–6 hours.

    • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and Brine.

    • Purification: Dry over Na₂SO₄ and concentrate. If oil persists, convert to HCl salt by adding 4M HCl in Dioxane to precipitate the solid.

Protocol B: Quality Control (TLC & HPLC)
  • TLC System: Hexane:Ethyl Acetate (1:1) + 1% Triethylamine (to prevent tailing of the amine).

    • Observation: Product Rf ~ 0.4; Starting Phenol Rf ~ 0.1 (streaks).

  • HPLC Method: C18 Column, Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

    • Success Criterion: Single peak at >98% area integration.

References

  • PubChem. 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Ettrup, A., et al. (2011). Development of [11C]CIMBI-36, a 5-HT2A Receptor Agonist Radioligand. Journal of Nuclear Medicine. (Demonstrates synthesis of bromo-nitrophenoxy ethylamines). Available at: [Link]

  • Mal, A., et al. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry. (Context for benzoxazine precursors). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.